molecular formula C8H13F2NO2 B2476668 Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate CAS No. 2248359-96-6

Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B2476668
CAS No.: 2248359-96-6
M. Wt: 193.194
InChI Key: INDUBABTBKYBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a difluoromethyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group

Properties

IUPAC Name

ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-2-13-7(12)8(6(9)10)3-4-11-5-8/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDUBABTBKYBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of difluoromethylated intermediates with pyrrolidine derivatives. One common synthetic route includes the use of van Leusen pyrrole synthesis and the halogen dance reaction . These methods allow for the introduction of the difluoromethyl group into the pyrrolidine ring, followed by esterification to form the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by fungal and bacterial pathogens.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability and efficacy.

Mechanism of Action

The mechanism of action of Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed antifungal and antibacterial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in pathogen metabolism.

Comparison with Similar Compounds

Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

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